molecular formula C24H26ClN5O2S B2468994 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-91-2

5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2468994
CAS No.: 887219-91-2
M. Wt: 484.02
InChI Key: JLBPKFDUEKCJTF-UHFFFAOYSA-N
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Description

The compound “5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a triazole ring, and a thiazole ring . The presence of these functional groups suggests that the compound could have a variety of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The specific synthesis process for this compound is not available in the retrieved data.

Scientific Research Applications

Antimicrobial Activities

Research indicates that 1,2,4-triazole derivatives possess antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and screened for their antimicrobial activities. Some of these compounds demonstrated good to moderate activities against tested microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

Anti-cancer Properties

Compounds bearing the 1,2,4-triazole moiety have been studied for their anti-cancer properties through mechanisms such as EGFR inhibition. Molecular stabilities, conformational analyses, and molecular docking studies have been conducted on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors, revealing potential anti-cancer activity (Karayel, 2021).

Solubility and Pharmacokinetic Properties

The solubility, thermodynamics, and partitioning processes in biologically relevant solvents of 1,2,4-triazole derivatives have been explored to understand their pharmacokinetic profiles better. One study focused on a novel potential antifungal compound, revealing insights into its solubility in different solvents and thermodynamic parameters, which could influence its delivery and effectiveness in biological systems (Volkova et al., 2020).

Antihypertensive Agents

A series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, including compounds similar to the one inquired about, was synthesized and screened for antihypertensive and diuretic activity. One such compound demonstrated short-lived antihypertensive activity, suggesting potential applications in managing hypertension (Meyer et al., 1989).

Anti-diabetic Drug Development

Research into triazolo-pyridazine-6-yl-substituted piperazines has identified these compounds as effective anti-diabetic drugs through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. This area of study is crucial for developing new treatments for type 2 diabetes, showcasing the broad applicability of triazole derivatives in medicinal chemistry (Bindu et al., 2019).

Future Directions

The compound could potentially be explored for various biological activities given its complex structure. Future research could focus on synthesizing the compound and evaluating its biological activities .

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(16-6-4-9-19(14-16)32-2)29-12-10-28(11-13-29)18-8-5-7-17(25)15-18/h4-9,14-15,21,31H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBPKFDUEKCJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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